molecular formula C19H19NO4 B1416433 [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid CAS No. 1105192-51-5

[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid

Cat. No. B1416433
CAS RN: 1105192-51-5
M. Wt: 325.4 g/mol
InChI Key: RJWHWSGTGAGKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl]acetic acid” is a chemical compound with the molecular formula C19H19NO4 . It has a molecular weight of 325.36 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H20N2O5/c1-21-11-5-10 (6-12 (7-11)22-2)9-17-4-3-16-15 (20)13 (17)8-14 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,16,20) (H,18,19) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Antibacterial and Anti-enzymatic Potentials

  • The synthesis of derivatives from 2-(1H-Indol-3-yl)acetic acid has shown antibacterial activities against Gram-positive and Gram-negative bacterial strains, comparable to the standard Ciprofloxacin. Additionally, these derivatives demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, with certain compounds showing excellent anti-enzymatic potentials against Lipoxygenase (Rubab et al., 2017).

Molecular Cocrystals

  • Indole-3-acetic acid, a structurally related compound, forms molecular cocrystal adducts with significant pi-pi indole-benzene ring interactions, as seen in its adducts with other chemical compounds. This indicates potential applications in material science and molecular engineering (Lynch et al., 1991).

Synthesis and Characterization of Derivatives

  • Various novel derivatives of indole-based compounds, including those related to 2-(1H-Indol-3-yl)acetic acid, have been synthesized. These derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating potential applications in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Antioxidant Evaluation

  • Research involving indole-3-acetic acid analogues has shown that certain compounds exhibit significant antioxidant activities. This suggests potential therapeutic applications for these compounds in treating oxidative stress-related diseases (Naik, Kumar & Harini, 2011).

Catalytic and Photolytic Reactions

  • Studies have explored the use of related indole compounds in catalytic and photolytic reactions, indicating potential applications in organic synthesis and photochemical processes (Wong et al., 1996).

Biological Macromolecules

  • Indole-3-acetic acid-based biopolymeric hydrogels have been synthesized, showing pH-sensitive swelling behavior and potential applications in medical devices, such as bandages and catheters, due to their antifungal and antioxidant properties (Chitra et al., 2017).

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-15-7-13(8-16(10-15)24-2)11-20-12-14(9-19(21)22)17-5-3-4-6-18(17)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWHWSGTGAGKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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